1-Ethynyl-1-methylcyclopropane
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Overview
Description
1-Ethynyl-1-methylcyclopropane is an organic compound with the molecular formula C6H8. It is a cyclopropane derivative where one hydrogen atom on the cyclopropane ring is replaced by an ethynyl group (C≡CH) and another by a methyl group (CH3). This compound is of interest due to its unique structural features and reactivity, which make it a valuable subject for various chemical studies .
Mechanism of Action
Target of Action
Related compounds like “1-methylcyclopropene” are known to interact with ethylene receptors in plants .
Biochemical Pathways
“1-methylcyclopropene” affects the ethylene signaling pathway, which mediates many aspects of ripening in fruits .
Result of Action
“1-methylcyclopropene” has been shown to delay ripening and maintain the quality of several climacteric fruits during storage .
Action Environment
For “1-methylcyclopropene”, factors such as species, concentration, storage temperature and time have substantial impacts on the responses of fruit to treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-1-methylcyclopropane can be synthesized through several methods. One common approach involves the reaction of 1-methylcyclopropanol with a strong base to form the corresponding cyclopropyl anion, which then undergoes alkylation with ethynyl halides. Another method involves the cyclopropanation of propargyl alcohol derivatives using carbenoid reagents .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process often includes steps such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-1-methylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Organolithium reagents, Grignard reagents
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Ethyl-substituted cyclopropanes
Substitution: Various substituted cyclopropanes depending on the nucleophile used
Scientific Research Applications
1-Ethynyl-1-methylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Methylcyclopropane: Similar in structure but lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
Ethylcyclopropane: Contains an ethyl group instead of an ethynyl group, leading to different reactivity and applications.
Uniqueness: 1-Ethynyl-1-methylcyclopropane is unique due to the presence of both a cyclopropane ring and an ethynyl group. This combination imparts distinct reactivity patterns, making it a versatile compound in organic synthesis and various research applications .
Properties
IUPAC Name |
1-ethynyl-1-methylcyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8/c1-3-6(2)4-5-6/h1H,4-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXBUAFBLMXVMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2809-75-8 |
Source
|
Record name | 1-ethynyl-1-methylcyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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